molecular formula C18H16N4O3 B2986559 N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-95-7

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2986559
CAS No.: 899744-95-7
M. Wt: 336.351
InChI Key: YINGUHBNWATKAI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as amides . Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In the context of biochemistry, the term amide refers to the conjugate base of ammonia (NH3) and includes important biomolecules such as proteins and peptides, which are polymers of amino acids (individual units linked by amide bonds) .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure, particularly the types and locations of its functional groups. For example, amides, such as the one in the given compound, can undergo reactions like hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties can be determined through various experimental methods and are influenced by the compound’s molecular structure.

Scientific Research Applications

  • Chemiluminescence in Analytical Chemistry : The compound has been used in the development of chemiluminescence derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (HPLC), demonstrating its utility in sensitive and selective detection methods (Morita & Konishi, 2002).

  • Cytotoxic Activity in Cancer Research : Various carboxamide derivatives of naphthyridines, including compounds related to N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have shown potent cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Deady et al., 2005).

  • Anticancer Evaluation in Medicinal Chemistry : Derivatives of this compound have been synthesized and evaluated for their anticancer properties, with some showing significant activity against breast cancer cell lines (Salahuddin et al., 2014).

  • Antagonistic Activity in Pharmacology : Naphthyridine carboxamide derivatives have been explored as tachykinin NK(1) receptor antagonists, with potential applications in the treatment of bladder function disorders (Natsugari et al., 1999).

  • Synthesis of Novel Compounds in Organic Chemistry : The compound has been used in the synthesis of novel annulated products, demonstrating its versatility in the creation of new chemical structures (Deady & Devine, 2006).

  • Antibacterial Evaluation : Carboxamide derivatives of naphthyridines have been synthesized and evaluated for their antibacterial properties, indicating their potential use in the development of new antibiotics (Santilli et al., 1975).

Mechanism of Action

Target of Action

The primary target of N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively . This means that it binds to the COX-2 enzyme and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins .

Biochemical Pathways

By inhibiting COX-2, this compound disrupts the Cyclooxygenase Pathway , which is responsible for the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. Therefore, the inhibition of COX-2 leads to a decrease in prostaglandin production, which can alleviate symptoms of inflammation and pain .

Pharmacokinetics

It is known that drug-drug interactions on carriers may provoke significant modification in pharmacokinetics

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and subsequently reducing the production of prostaglandins, this compound can alleviate symptoms associated with inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors such as carrier gene polymorphisms . .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling and use .

Biochemical Analysis

Biochemical Properties

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide interacts with the enzyme COX-2, inhibiting its activity . This interaction is selective and reversible, making it a valuable tool for studying the role of COX-2 in biochemical reactions.

Cellular Effects

The compound’s inhibition of COX-2 can have significant effects on various types of cells and cellular processes. By inhibiting COX-2, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to COX-2 and inhibiting its activity . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in the COX-2 metabolic pathway

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11(23)20-13-5-7-14(8-6-13)21-17(24)15-10-12-4-3-9-19-16(12)22(2)18(15)25/h3-10H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINGUHBNWATKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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